Adrenaline sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

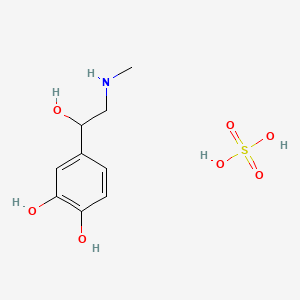

Adrenaline sulfate, also known as epinephrine sulfate, is a hormone and neurotransmitter produced by the adrenal glands. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. This compound is widely used in medical treatments for conditions such as anaphylaxis, cardiac arrest, and severe asthma attacks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adrenaline sulfate can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3’,4’-dihydroxy-2-N-methylaminoacetophenone using a rhodium catalyst and a chiral, bidentate phosphine ligand . This method ensures high enantioselectivity and yield.

Industrial Production Methods: On an industrial scale, adrenaline is typically produced by non-stereoselective hydrogenation followed by racemate separation. The process involves protecting the hydroxyl and amino groups during the initial stages and then deprotecting them to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Adrenaline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Adrenaline can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include oxidized derivatives like adrenochrome and reduced forms like dihydroadrenaline .

Scientific Research Applications

Adrenaline sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Studied for its role in neurotransmission and its effects on different biological systems.

Medicine: Widely used in emergency medicine for treating anaphylaxis, cardiac arrest, and severe asthma. It is also used in local anesthetics to prolong their effect.

Industry: Employed in the pharmaceutical industry for the production of various adrenaline-based medications

Mechanism of Action

Adrenaline sulfate exerts its effects by binding to adrenergic receptors, specifically alpha and beta receptors. This binding activates the G-protein-coupled receptor pathways, leading to various physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The primary molecular targets include beta-1 adrenergic receptors in the heart and alpha-1 adrenergic receptors in blood vessels .

Comparison with Similar Compounds

Noradrenaline (Norepinephrine): Similar in structure and function but primarily acts as a neurotransmitter in the sympathetic nervous system.

Dopamine: Precursor to adrenaline and noradrenaline, with significant roles in the central nervous system.

Isoprenaline: Synthetic compound with similar effects but used primarily for its bronchodilator properties.

Uniqueness: Adrenaline sulfate is unique due to its dual role as both a hormone and neurotransmitter, making it essential for both immediate stress responses and long-term physiological regulation .

Properties

Molecular Formula |

C9H15NO7S |

|---|---|

Molecular Weight |

281.29 g/mol |

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4) |

InChI Key |

NDOXJVMFOWUYBP-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.